molecular formula C21H16F3N3O2S3 B2370940 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1260927-22-7

2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2370940
CAS No.: 1260927-22-7
M. Wt: 495.55
InChI Key: AIKUAKJKQSOUQV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrimidine ring, and a trifluoromethyl group. It also contains an acetamide group, which suggests it could have some biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrimidine rings would give the molecule a certain degree of rigidity, while the ethyl and acetamide groups could potentially allow for some flexibility .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetamide group could potentially be hydrolyzed to produce an acid and an amine. The thiophene and pyrimidine rings might also undergo reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could affect its solubility in different solvents, while the aromatic rings could influence its stability .

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their antitumor properties. For instance, Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. Their study revealed that several synthesized compounds exhibited potent anticancer activity comparable to that of doxorubicin against human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, demonstrating the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Glutaminase Inhibition

Another significant application is in the inhibition of glutaminase, an enzyme involved in cancer cell proliferation. Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which, while not directly thieno[3,2-d]pyrimidines, share similar structural motifs and target the glutaminase enzyme to attenuate cancer cell growth. This study highlights the potential of structurally related compounds in designing more effective cancer therapeutics by targeting metabolic pathways (Shukla et al., 2012).

Crystal Structure Analysis

Crystal structure analysis of thieno[3,2-d]pyrimidine derivatives provides insights into their molecular conformations and potential interactions with biological targets. Subasri et al. (2016) described the crystal structures of two acetamide derivatives, shedding light on the molecular folding and hydrogen bonding patterns that may influence their biological activity. Such studies are crucial for understanding the structure-activity relationship (SAR) and optimizing therapeutic efficacy (Subasri et al., 2016).

Antimicrobial and Antifungal Activities

Thieno[3,2-d]pyrimidine derivatives also exhibit antimicrobial and antifungal activities. Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, including thieno[3,2-d]pyrimidine compounds, for antimicrobial applications. These compounds were tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. If it is active, it could interact with certain proteins or enzymes in the body, leading to a physiological response .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity, it could be further studied for potential use in medicine or other fields .

Properties

IUPAC Name

2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S3/c22-21(23,24)14-5-1-2-6-15(14)25-17(28)12-32-20-26-16-8-11-31-18(16)19(29)27(20)9-7-13-4-3-10-30-13/h1-6,8,10-11H,7,9,12H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKUAKJKQSOUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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